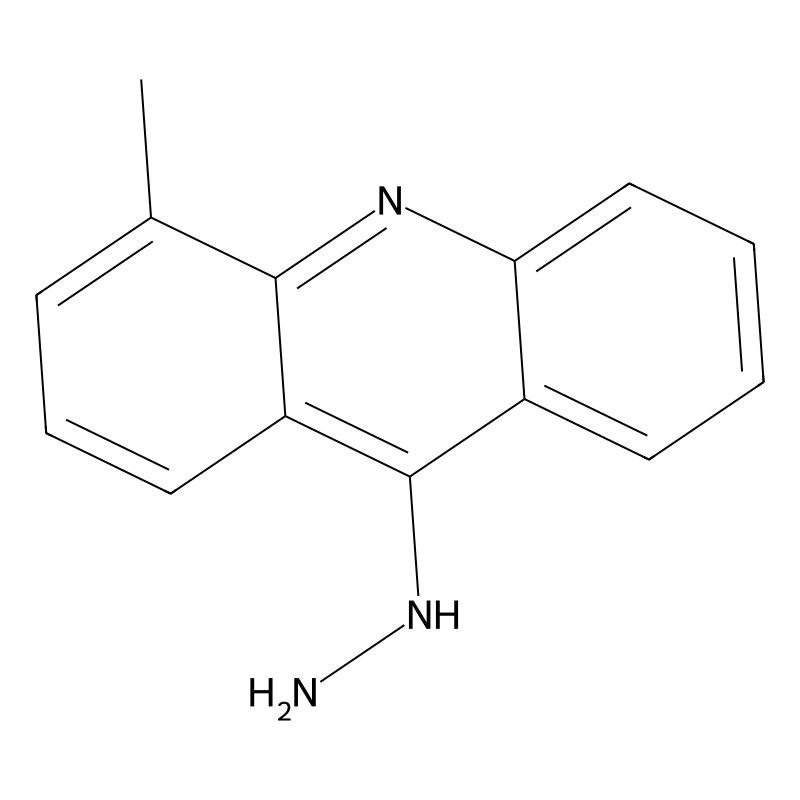

9-Hydrazinyl-4-methylacridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

9-Hydrazinyl-4-methylacridine is an organic compound characterized by the presence of a hydrazine functional group attached to a methylacridine structure. The molecular formula for this compound is CHN, indicating that it contains 13 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms. This compound belongs to a class of chemical compounds known for their potential applications in medicinal chemistry, particularly as pharmaceutical agents due to their ability to interact with biological systems.

The chemical behavior of 9-Hydrazinyl-4-methylacridine can be analyzed through various reactions typical of hydrazine derivatives. It can participate in:

- Condensation Reactions: Reacting with carbonyl compounds to form hydrazones.

- Oxidation Reactions: In the presence of oxidizing agents, hydrazines can be oxidized to form azines or other nitrogen-containing compounds.

- Substitution Reactions: The nitrogen atoms in the hydrazine moiety can undergo nucleophilic substitution reactions, particularly in electrophilic aromatic substitution processes involving the acridine ring.

These reactions are significant for synthesizing derivatives and exploring the reactivity of 9-Hydrazinyl-4-methylacridine in various chemical environments.

9-Hydrazinyl-4-methylacridine exhibits promising biological activities, particularly in the realm of anticancer research. Compounds with similar structures have shown:

- Antitumor Properties: Many acridine derivatives are known for their ability to intercalate DNA, disrupting replication and transcription processes.

- Antimicrobial Activity: Some studies suggest that hydrazine derivatives possess antibacterial and antifungal properties, making them candidates for further pharmacological exploration.

Research indicates that the unique structural features of 9-Hydrazinyl-4-methylacridine may enhance its biological efficacy compared to other similar compounds.

The synthesis of 9-Hydrazinyl-4-methylacridine can be achieved through several methods:

- Hydrazinolysis: Reacting 4-methylacridine with hydrazine hydrate under acidic conditions can yield 9-Hydrazinyl-4-methylacridine.

- Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to introduce the hydrazine moiety into the acridine structure.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies and functional group transformations.

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of 9-Hydrazinyl-4-methylacridine extend primarily into:

- Pharmaceutical Development: As a potential lead compound for developing new anticancer drugs.

- Biochemical Research: Investigating its interactions with biological macromolecules such as DNA and proteins.

- Material Science: Exploring its properties for developing novel materials with specific electronic or optical characteristics.

Interaction studies involving 9-Hydrazinyl-4-methylacridine focus on its binding affinity and mechanism of action within biological systems. These studies typically utilize techniques such as:

- Molecular Docking Simulations: To predict how the compound interacts with target biomolecules.

- In Vitro Assays: To evaluate its biological activity against various cancer cell lines or microbial strains.

- Spectroscopic Methods: Techniques like UV-visible spectroscopy and fluorescence spectroscopy can provide insights into its interaction dynamics with nucleic acids.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with 9-Hydrazinyl-4-methylacridine. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylacridine | Acridine derivative | Known for DNA intercalation properties |

| Hydrazine | Simple hydrazine | Basic structure; used in propellant formulations |

| 9-Aminoacridine | Amino-substituted acridine | Exhibits antitumor activity |

| 2-Hydrazinoquinoline | Quinoline derivative | Potential antimalarial activity |

Uniqueness of 9-Hydrazinyl-4-methylacridine

What sets 9-Hydrazinyl-4-methylacridine apart from these compounds is its specific combination of hydrazine functionality and acridine structure, which may enhance its biological activity, particularly in anticancer applications. The presence of both a hydrazine group and an acridine ring could potentially result in unique modes of action that warrant further investigation.